molecular formula C5H11NO2 B1641153 ETHYL 3-HYDROXYPROPANIMIDATE

ETHYL 3-HYDROXYPROPANIMIDATE

Cat. No.: B1641153
M. Wt: 117.15 g/mol
InChI Key: NDMUXLZJBJGOSS-UHFFFAOYSA-N
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Description

ETHYL 3-HYDROXYPROPANIMIDATE is an organic compound with the molecular formula C5H9NO2 It is a derivative of propionic acid and contains both hydroxyl and imidic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-HYDROXYPROPANIMIDATE can be achieved through several methods. One common approach involves the esterification of 3-hydroxypropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the reaction of ethyl chloroformate with 3-hydroxypropionamide in the presence of a base such as triethylamine. This method provides a more direct route to the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-HYDROXYPROPANIMIDATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropionimidic acid ethyl ester.

    Reduction: The imidic acid group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Oxopropionimidic acid ethyl ester.

    Reduction: 3-Hydroxypropionamide ethyl ester.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

ETHYL 3-HYDROXYPROPANIMIDATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-HYDROXYPROPANIMIDATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidic acid group can participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid ethyl ester: Similar in structure but lacks the imidic acid group.

    3-Hydroxypropionamide: Contains an amide group instead of an ester group.

    Ethyl 3-oxopropionate: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

ETHYL 3-HYDROXYPROPANIMIDATE is unique due to the presence of both hydroxyl and imidic acid functional groups

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

ethyl 3-hydroxypropanimidate

InChI

InChI=1S/C5H11NO2/c1-2-8-5(6)3-4-7/h6-7H,2-4H2,1H3

InChI Key

NDMUXLZJBJGOSS-UHFFFAOYSA-N

SMILES

CCOC(=N)CCO

Canonical SMILES

CCOC(=N)CCO

Origin of Product

United States

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